molecular formula C12H7ClF3NO2 B1421308 Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1133115-62-4

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B1421308
CAS No.: 1133115-62-4
M. Wt: 289.64 g/mol
InChI Key: PDSWVGRWFMQPLK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is a chemical compound with the molecular formula C12H7ClF3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Mode of Action

The exact mode of action of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is currently unknown due to the lack of specific studies on this compound . Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. The trifluoromethyl group may enhance the compound’s ability to bind to its targets, but further studies are required to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-8-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while cross-coupling reactions can produce various substituted quinolines .

Scientific Research Applications

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antimalarial activities.

    Industry: Utilized in the development of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methyl-8-trifluoromethyl-quinoline: Similar structure but with a methyl group instead of a carboxylate ester.

    4-Chloro-8-(trifluoromethyl)quinoline: Lacks the carboxylate ester group.

    4-Hydroxy-2-quinolones: Different functional groups but similar quinoline core

Uniqueness

The presence of both chlorine and trifluoromethyl groups can enhance its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c1-19-11(18)9-5-8(13)6-3-2-4-7(10(6)17-9)12(14,15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWVGRWFMQPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2C(F)(F)F)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674831
Record name Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-62-4
Record name Methyl 4-chloro-8-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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